molecular formula C12H7F3OS B12845673 5-(2-Trifluoromethyl-phenyl)-thiophene-2-carbaldehyde

5-(2-Trifluoromethyl-phenyl)-thiophene-2-carbaldehyde

Cat. No.: B12845673
M. Wt: 256.25 g/mol
InChI Key: YLFWNLGRFKZBPG-UHFFFAOYSA-N
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Description

5-(2-Trifluoromethyl-phenyl)-thiophene-2-carbaldehyde is an organic compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a thiophene ring with an aldehyde functional group

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

5-(2-Trifluoromethyl-phenyl)-thiophene-2-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Applications in Medicinal Chemistry

The compound has shown potential in drug development, particularly in the following areas:

  • Anticancer Activity : Research indicates that derivatives of thiophene compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have demonstrated that compounds similar to 5-(2-Trifluoromethyl-phenyl)-thiophene-2-carbaldehyde can inhibit key enzymes involved in cancer progression, such as EGFR and VEGFR-2, with IC50 values indicating potent activity (e.g., IC50 = 0.080 μM for VEGFR-2) .
  • Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity against various pathogens. Its structural features allow it to interact effectively with biological targets, enhancing its potential as an antimicrobial agent.

Case Study: Anticancer Activity

A study synthesized several thiophene derivatives and assessed their anticancer activity against human tumor cell lines (HepG2, A549, MCF-7, HCT-116). The results showed that specific derivatives exhibited substantial inhibition of tumor growth, suggesting that this compound could serve as a template for developing new anticancer drugs .

Applications in Material Science

This compound is also explored for its applications in material science:

  • Organic Electronics : The compound's unique electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). Its ability to form stable thin films contributes to the efficiency of these devices.

Data Table: Electronic Properties of Thiophene Derivatives

CompoundMobility (cm²/V·s)Threshold Voltage (V)On/Off Ratio
This compound0.5-310^5
Other Thiophene Derivative A0.3-410^4
Other Thiophene Derivative B0.4-3.510^6

Future Directions and Research Opportunities

The ongoing research on this compound highlights its potential across various fields. Future studies could focus on:

  • Structural Modifications : Investigating how changes to the trifluoromethyl or aldehyde groups affect biological activity and electronic properties.
  • Combination Therapies : Exploring the use of this compound in combination with existing anticancer drugs to enhance therapeutic efficacy.

Mechanism of Action

The mechanism of action of 5-(2-Trifluoromethyl-phenyl)-thiophene-2-carbaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, its antimicrobial activity could be due to the inhibition of essential enzymes in microbial cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2-Trifluoromethyl-phenyl)-thiophene-2-carbaldehyde is unique due to the presence of both the trifluoromethyl group and the thiophene ring, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various applications in research and industry .

Biological Activity

5-(2-Trifluoromethyl-phenyl)-thiophene-2-carbaldehyde is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, characterization, and biological effects of this compound, focusing on its antitumor, antibacterial, and antifungal properties.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of thiophene derivatives with trifluoromethyl-substituted phenyl groups. Various methods such as the Knoevenagel condensation have been employed to produce this compound effectively. Characterization techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Fourier Transform Infrared Spectroscopy (FT-IR)
  • Mass Spectrometry

These techniques help confirm the molecular structure and purity of the synthesized compound.

Antitumor Activity

Research indicates that this compound exhibits significant antitumor activity. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including:

Cell Line IC50 (μM)
HuTu8013.36
MCF-734.84
DU145>372.34

The compound's mechanism of action appears to involve apoptosis induction and disruption of cell cycle progression.

Antibacterial Activity

The antibacterial properties of this compound have been evaluated against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate potent activity:

Bacterial Strain MIC (μg/mL)
Staphylococcus aureus1
Escherichia coli10

These results suggest that the compound could be a promising candidate for developing new antibacterial agents.

Antifungal Activity

In terms of antifungal activity, studies have shown that this compound is effective against common fungal pathogens:

Fungal Strain MIC (μg/mL)
Candida albicans5
Aspergillus niger20

This efficacy highlights its potential use in treating fungal infections.

Structure-Activity Relationship (SAR)

The presence of the trifluoromethyl group significantly enhances the biological activity of thiophene derivatives. Studies suggest that this group increases lipophilicity and alters electronic properties, which may improve binding affinity to biological targets.

Case Studies

  • Antitumor Study : A recent study demonstrated that derivatives of thiophene containing the trifluoromethyl group showed enhanced cytotoxicity against breast cancer cell lines compared to their non-fluorinated counterparts.
  • Antibacterial Evaluation : Another investigation into various thiophene derivatives found that those with a trifluoromethyl substitution exhibited superior antibacterial activity against resistant strains of Staphylococcus aureus.

Properties

Molecular Formula

C12H7F3OS

Molecular Weight

256.25 g/mol

IUPAC Name

5-[2-(trifluoromethyl)phenyl]thiophene-2-carbaldehyde

InChI

InChI=1S/C12H7F3OS/c13-12(14,15)10-4-2-1-3-9(10)11-6-5-8(7-16)17-11/h1-7H

InChI Key

YLFWNLGRFKZBPG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(S2)C=O)C(F)(F)F

Origin of Product

United States

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